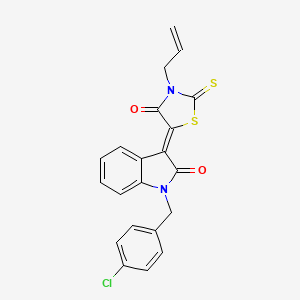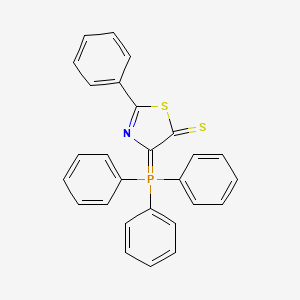![molecular formula C16H12ClNO4 B11966761 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid CAS No. 196617-90-0](/img/structure/B11966761.png)
4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a chlorophenyl group through an oxopropanoyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of 3-(2-chlorophenyl)-3-oxopropanoic acid. This can be achieved through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Aminobenzoic Acid: The chlorophenyl intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolfenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with a similar benzoic acid structure.
2-Amino Benzoic Acid Derivatives: Compounds with antimicrobial and anticancer properties.
Uniqueness
4-{[3-(2-Chlorophenyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl and oxopropanoyl moieties provide opportunities for diverse chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
196617-90-0 |
|---|---|
Molekularformel |
C16H12ClNO4 |
Molekulargewicht |
317.72 g/mol |
IUPAC-Name |
4-[[3-(2-chlorophenyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12ClNO4/c17-13-4-2-1-3-12(13)14(19)9-15(20)18-11-7-5-10(6-8-11)16(21)22/h1-8H,9H2,(H,18,20)(H,21,22) |
InChI-Schlüssel |
VQHVKYVLXBZMJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11966678.png)

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966682.png)

![3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966688.png)
![benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11966699.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11966700.png)

![isopropyl (2E)-2-(2-chloro-6-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966708.png)

![methyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966721.png)

![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

